Canfosfamide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Canfosfamide, also known as TLK286, is a modified glutathione analogue with potential antineoplastic activity. Canfosfamide is selectively activated by glutathione S-transferase P1-1 into an alkylating metabolite that forms covalent linkages with nucleophilic centers in tumor cell DNA, which may induce a cellular stress response and cytotoxicity, and decrease tumor proliferation. S-transferase P1-1 is an enzyme that is overexpressed in many human malignancies.
Wissenschaftliche Forschungsanwendungen
1. Mechanism of Action
Canfosfamide Hydrochloride (CAN) is a glutathione analogue prodrug activated by glutathione S-transferase P1-1, inducing apoptosis in cancer cells. This mechanism is particularly relevant for its application in chemotherapy, where tumor cells overexpressing GST P1-1 are targeted (Dourado, Fernandes, Ramos, & Mannervik, 2013).
2. Clinical Efficacy in Cancer Treatment
Several studies have explored CAN's efficacy in treating various cancers. For instance, in platinum-refractory or -resistant ovarian cancer, CAN has shown to be well-tolerated and effective as a third-line therapy (Vergote et al., 2009). Moreover, CAN in combination with pegylated liposomal doxorubicin (PLD) was studied for its safety and efficacy in patients with platinum-resistant ovarian carcinoma, demonstrating significant disease stabilization rates (Kavanagh et al., 2010).
3. Combination Therapies
The combination of CAN with other chemotherapy agents has been a focus of research. For example, CAN combined with carboplatin was explored as a second-line therapy for platinum-resistant ovarian cancer. This combination showed a favorable safety profile and modest clinical efficacy (Rose et al., 2007). Additionally, a study involving CAN in combination with carboplatin and paclitaxel as first-line therapy for advanced non-small cell lung cancer indicated its tolerability and potential efficacy (Sequist et al., 2009).
4. Broader Oncological Implications
Beyond specific cancer types, CAN's broader oncolytic properties have been recognized. It acts as a potent alkylating agent activated in tumors with high GST P1-1 expression, demonstrating synergy with various chemotherapeutic agents in preclinical studies (Mcintyre & Castaǹer, 2004).
5. Experimental Research
Experimental research has also been conducted on CAN's analogs, such as mafosfamide, which shows promise in intrathecal cancer treatment, particularly for neoplastic meningitis (Blaney et al., 2005).
Eigenschaften
CAS-Nummer |
439943-59-6 |
---|---|
Molekularformel |
C26H41Cl5N5O10PS |
Molekulargewicht |
823.93 |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C26H40Cl4N5O10PS.ClH/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19;/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41);1H/t20-,21-,23+;/m0./s1 |
InChI-Schlüssel |
SIDNMYODVYPVSQ-XVGZVFJZSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TLK286; TLK-286; TLK 286; TER286; TER-286; TER286; Canfosfamide HCl; US brand name: TELCYTA. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.